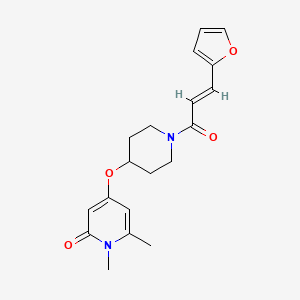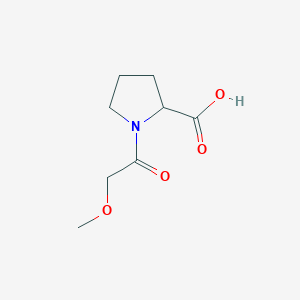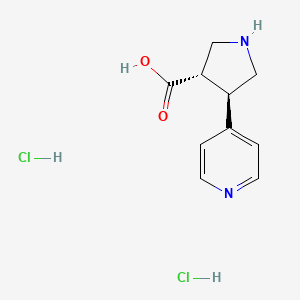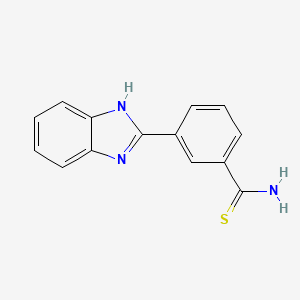
2-(4-(4-(2-bromophenoxy)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(4-(2-bromophenoxy)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide is a complex organic molecule that finds relevance in various scientific fields, including medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-(2-bromophenoxy)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide typically involves multiple steps:
Formation of 2-bromophenoxy acetic acid:
Starting with 2-bromophenol, this is converted to 2-bromophenoxy acetic acid via a nucleophilic substitution reaction with chloroacetic acid under basic conditions.
Creation of 1H-pyrazole core:
A cyclization reaction involving hydrazine hydrate and an appropriate diketone forms the pyrazole ring.
Esterification and coupling:
The pyrazole derivative is esterified and then coupled with 2-bromophenoxy acetic acid to form an intermediate.
Final condensation:
The intermediate undergoes a final condensation with hydrazide to produce the target compound.
Industrial Production Methods
In an industrial setting, these reactions would be scaled up using continuous flow processes to enhance efficiency and yield. Catalysts and solvents are chosen carefully to optimize reaction conditions, minimize by-products, and ensure sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-(2-bromophenoxy)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: Often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Commonly employs reagents like sodium borohydride or lithium aluminium hydride.
Substitution: Utilizes nucleophiles or electrophiles under appropriate conditions.
Reagents and Conditions
Oxidation: Potassium permanganate in acidic or alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents or polar aprotic solvents like DMSO.
Major Products
These reactions can yield different products depending on conditions, such as:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-(4-(4-(2-bromophenoxy)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide has several applications across fields:
Chemistry: Acts as a building block in organic synthesis.
Biology: Used in assays to study enzyme interactions.
Medicine: Potential precursor for developing antimicrobial or anticancer agents.
Industry: Utilized in creating polymers with specific properties.
Mechanism of Action
The compound's mechanism of action in biological systems often involves:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways: Interferes with metabolic pathways, potentially inhibiting key enzymes or altering genetic expression.
Comparison with Similar Compounds
Compared to similar compounds, 2-(4-(4-(2-bromophenoxy)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide stands out for its specific functional groups, which confer unique reactivity and applications:
Similar Compounds: Other pyrazole derivatives, bromophenol-based molecules, or hydrazide-containing structures.
Uniqueness: The combination of the bromophenoxy group with the pyrazole and hydrazide moieties offers a distinct set of properties not found in closely related compounds.
There you go! This should cover the compound comprehensively. What do you think?
Properties
IUPAC Name |
2-[4-[4-(2-bromophenoxy)-5-methyl-1H-pyrazol-3-yl]-3-hydroxyphenoxy]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O4/c1-10-18(27-15-5-3-2-4-13(15)19)17(23-22-10)12-7-6-11(8-14(12)24)26-9-16(25)21-20/h2-8,24H,9,20H2,1H3,(H,21,25)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRQKOWEYUBUET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC(=O)NN)O)OC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5,6-dichloro-N-[3-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2590369.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(4-methylbenzoyl)benzoate](/img/structure/B2590371.png)






![Tert-butyl N-[[4-[2-[(2-chloroacetyl)amino]ethoxy]oxan-4-yl]methyl]carbamate](/img/structure/B2590383.png)
![N-[(2-butanamido-1,3-benzothiazol-6-yl)sulfonyl]butanamide](/img/structure/B2590384.png)
![1-Methyl-4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}phthalazine](/img/structure/B2590385.png)


![N-(6-bromobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2590391.png)
